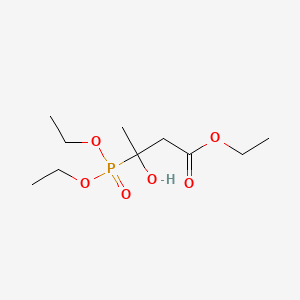![molecular formula C26H26N2O4 B5000459 methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate, also known as MPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzoylphenylurea compounds and is known for its antimitotic properties.
Wirkmechanismus
The mechanism of action of methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate involves the inhibition of microtubule polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules. This leads to the disruption of the mitotic spindle and the inhibition of cell division.
Biochemical and Physiological Effects:
This compound has been shown to have antimitotic and antiproliferative effects on cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate in lab experiments is its high potency. This compound is effective at low concentrations, which makes it a cost-effective tool for research. However, this compound has some limitations, including its poor solubility in aqueous solutions. This can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate in scientific research. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the study of the effects of this compound on non-cancerous cells, as well as its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, the combination of this compound with other drugs may enhance its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate involves the reaction of 2-methyl-3-[(4-phenylbutanoyl)amino]benzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate has been widely used in scientific research as a tool to study the mechanism of cell division and proliferation. It has been shown to inhibit microtubule polymerization, which is essential for cell division. This compound has been used to study the effects of microtubule inhibitors on cancer cells, and it has been found to be effective against a variety of cancer cell lines.
Eigenschaften
IUPAC Name |
methyl 2-[[2-methyl-3-(4-phenylbutanoylamino)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-18-20(25(30)28-23-15-7-6-13-21(23)26(31)32-2)14-9-16-22(18)27-24(29)17-8-12-19-10-4-3-5-11-19/h3-7,9-11,13-16H,8,12,17H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWWHQLWPQSXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CCCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B5000390.png)
![3-[2-(dibenzylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5000416.png)

![methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5000443.png)

![N-butyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5000447.png)
![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5000448.png)

![1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5000453.png)

![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5000470.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5000478.png)